

Synthesis of Nicotinic Acid Hydrazide from Nicotinic Acid: An In-depth Technical Guide

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Compound of Interest

Compound Name: *Nicotinic acid, hydrazide*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for producing nicotinic acid hydrazide from nicotinic acid. The document details two prevalent methods: a two-step process involving esterification followed by hydrazinolysis, and an alternative route via the formation of an acid chloride intermediate. This guide is intended to furnish researchers, scientists, and professionals in drug development with detailed experimental protocols, comparative data, and a clear visualization of the synthetic pathways.

Introduction

Nicotinic acid hydrazide is a vital building block in medicinal chemistry, serving as a precursor for the synthesis of various pharmacologically active compounds. Its derivatives have demonstrated a wide range of biological activities, including antitubercular, antifungal, and antioxidant properties. The efficient and well-characterized synthesis of this key intermediate is therefore of significant interest to the scientific community. This guide will focus on the two most common and reliable methods for its preparation from nicotinic acid.

Synthetic Pathways

There are two primary, well-established routes for the synthesis of nicotinic acid hydrazide starting from nicotinic acid.

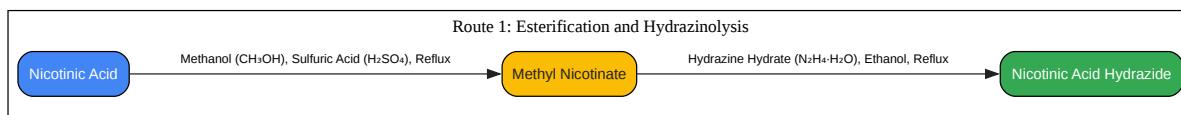
Route 1: Esterification followed by Hydrazinolysis. This is the most frequently employed method and involves two sequential steps:

- Fischer Esterification: Nicotinic acid is first converted to its corresponding methyl ester, methyl nicotinate, through an acid-catalyzed reaction with methanol.
- Hydrazinolysis: The resulting methyl nicotinate is then treated with hydrazine hydrate to yield nicotinic acid hydrazide.

Route 2: Acid Chloride Formation followed by Reaction with Hydrazine. This alternative pathway also consists of two steps:

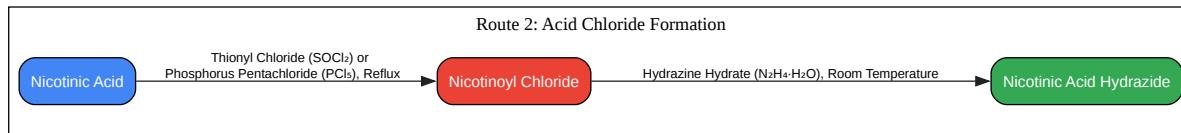
- Acid Chloride Formation: Nicotinic acid is reacted with a chlorinating agent, such as thionyl chloride or phosphorus pentachloride, to produce nicotinoyl chloride.
- Reaction with Hydrazine: The nicotinoyl chloride is subsequently reacted with hydrazine hydrate to form the final product.

The following diagrams, generated using Graphviz, illustrate these two synthetic workflows.



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Caption: Synthetic workflow for Route 1.

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Caption: Synthetic workflow for Route 2.

Data Presentation

The following tables summarize the quantitative data for the starting material, intermediates, and the final product for both synthetic routes.

Table 1: Physicochemical Properties and Yields

Compound	Molecular Formula	Molecular Weight (g/mol)	Melting Point (°C)	Reported Yield (%)
Nicotinic Acid	C ₆ H ₅ NO ₂	123.11	236-239	-
Methyl Nicotinate	C ₇ H ₇ NO ₂	137.14	40-42[1][2]	23.39[1][2]
Nicotinoyl Chloride	C ₆ H ₄ CINO	141.56	188-194 (as hydrochloride)[3]	87.5[3]
Nicotinic Acid Hydrazide	C ₆ H ₇ N ₃ O	137.14	159-161[4][5]	Route 1: 93.2[5] Route 2: 78.2[3]

Table 2: Spectroscopic Data

Compound	IR (KBr, cm^{-1})	^1H NMR (δ , ppm)	^{13}C NMR (δ , ppm)
Nicotinic Acid	3000-2500 (O-H), 1705 (C=O), 1590 (C=C)	13.5 (s, 1H, COOH), 9.1 (s, 1H), 8.8 (d, 1H), 8.3 (d, 1H), 7.5 (t, 1H)	166.8, 154.2, 151.1, 137.5, 127.3, 123.8
Methyl Nicotinate	1728 (C=O), 1587 (C=N), 1292-1120 (C- O-C)[1][2]	9.34 (s, 1H), 8.97 (d, 2H), 8.04 (s, 1H), 4.05 (s, 3H)[1][2]	165.7, 153.5, 150.8, 137.1, 126.5, 123.5, 52.4
Nicotinic Acid Hydrazide	3187-3414 (N-H), 1635-1664 (C=O)[6]	9.58-9.62 (s, 1H, NH), 4.52-4.60 (s, 2H, NH ₂) [6]	167.0, 152.8, 148.5, 135.4, 129.7, 123.6

Experimental Protocols

The following are detailed experimental protocols for the key reactions described in this guide.

Protocol 1: Synthesis of Methyl Nicotinate (Esterification)

This protocol is adapted from a sulfuric acid-catalyzed esterification reaction.[1][2]

Materials:

- Nicotinic acid
- Methanol (anhydrous)
- Concentrated sulfuric acid
- 10% Sodium bicarbonate solution
- Chloroform
- Anhydrous sodium sulfate
- Round-bottom flask with reflux condenser

- Magnetic stirrer and hotplate
- Separatory funnel
- Rotary evaporator

Procedure:

- To a round-bottom flask, add nicotinic acid and an excess of anhydrous methanol.
- Carefully add a catalytic amount of concentrated sulfuric acid to the mixture.
- Heat the mixture to reflux and maintain for 13 hours with continuous stirring.
- After cooling to room temperature, neutralize the reaction mixture with a 10% sodium bicarbonate solution until the effervescence ceases.
- Extract the product into chloroform using a separatory funnel.
- Wash the organic layer with water and then with brine.
- Dry the organic layer over anhydrous sodium sulfate.
- Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude methyl nicotinate.
- Purify the product by column chromatography on silica gel using a petroleum ether/ethyl acetate (4:1) solvent system.

Protocol 2: Synthesis of Nicotinic Acid Hydrazide from Methyl Nicotinate (Hydrazinolysis)

This protocol details the conversion of methyl nicotinate to nicotinic acid hydrazide.[\[5\]](#)

Materials:

- Methyl nicotinate (2.74 g, 20 mmol)

- Anhydrous ethanol (15 mL)
- 80% Hydrazine hydrate (30 mmol)
- Round-bottom flask
- Magnetic stirrer
- Buchner funnel and filter paper

Procedure:

- In a 50 mL round-bottom flask, dissolve methyl nicotinate (2.74 g, 20 mmol) in anhydrous ethanol (15 mL) with stirring at room temperature until a clear solution is obtained.
- Slowly add 80% hydrazine hydrate (30 mmol) dropwise to the solution. A white precipitate will form.
- Continue stirring the reaction mixture at room temperature for 3 hours.
- Filter the solid product using a Buchner funnel and wash with a small amount of cold ethanol.
- Dry the resulting white needle-like crystals to obtain nicotinic acid hydrazide.

Protocol 3: Synthesis of Nicotinoyl Chloride

This protocol describes the formation of nicotinoyl chloride from nicotinic acid using thionyl chloride.[\[7\]](#)[\[8\]](#)

Materials:

- Nicotinic acid (1.23 g, 0.01 mole)
- Thionyl chloride (10 mL)
- Round-bottom flask with reflux condenser
- Heating mantle

- Vacuum source

Procedure:

- In a round-bottom flask, add nicotinic acid (1.23 g, 0.01 mole) and thionyl chloride (10 mL).
- Gently reflux the mixture for 2 hours.
- After cooling, remove the excess thionyl chloride under vacuum to yield the crude nicotinoyl chloride as a yellow crystalline solid. This product can often be used in the next step without further purification.

Protocol 4: Synthesis of Nicotinic Acid Hydrazide from Nicotinoyl Chloride

This protocol details the reaction of nicotinoyl chloride with hydrazine hydrate.[\[3\]](#)

Materials:

- Nicotinoyl chloride (0.03 mol)
- Hydrazine hydrate (0.1 mol)
- 10% Aqueous sodium bicarbonate solution
- Methanol for recrystallization
- Beaker or flask
- Magnetic stirrer
- Ice bath
- Buchner funnel and filter paper

Procedure:

- Place the nicotinoyl chloride (0.03 mol) in a beaker or flask equipped with a magnetic stirrer.

- Cool the vessel in an ice bath to 0°C.
- Add hydrazine hydrate (0.1 mol) dropwise to the cooled acid chloride with vigorous stirring.
- After the addition is complete, continue to stir the mixture at room temperature for 5 hours.
- A solid will form, which is then collected by filtration.
- Wash the solid with a 10% aqueous sodium bicarbonate solution and then with water.
- Dry the solid in a vacuum.
- Recrystallize the crude product from methanol to obtain pure nicotinic acid hydrazide.

Conclusion

The synthesis of nicotinic acid hydrazide from nicotinic acid can be reliably achieved through two primary multi-step pathways. The esterification-hydrazinolysis route generally offers higher yields for the final step and is a widely adopted method. The acid chloride route provides a viable alternative. The choice of synthetic route may depend on the availability of reagents, desired purity, and scale of the reaction. The detailed protocols and compiled data in this guide should serve as a valuable resource for researchers and professionals in the field of medicinal and organic chemistry.

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